Crystal Structure Twist Angles: Quantified Non-Planarity for Solid-State Design
The solid-state geometry of 4-Acetyl-3'-bromobiphenyl is distinguished by specific rotational displacements of its phenyl rings. X-ray crystallography reveals two distinct out-of-plane ring rotations: φ₂ = 1.6° (±0.5°) for the C(1)-C(6) ring and φ₃ = 2.6° (±0.5°) for the C(7)-C(12) ring [1]. This non-planar conformation, governed by the 3'-bromo substitution, is critical for applications requiring predictable crystal packing or specific molecular interactions. In contrast, the unsubstituted biphenyl core is planar, and other substituted biphenyls exhibit twist angles ranging from 21° to 54° [2].
| Evidence Dimension | Out-of-plane ring rotation angles (crystal structure) |
|---|---|
| Target Compound Data | φ₂ = 1.6° (±0.5°); φ₃ = 2.6° (±0.5°) |
| Comparator Or Baseline | Unsubstituted biphenyl (planar); general substituted biphenyls (21° to 54°) |
| Quantified Difference | 4-Acetyl-3'-bromobiphenyl exhibits near-planar geometry (1.6°–2.6°) vs. up to 54° twist in other substituted biphenyls |
| Conditions | X-ray crystallography at room temperature (monoclinic, space group C2) |
Why This Matters
This defined near-planar geometry is a deterministic parameter for crystal engineering, enabling predictable packing motifs not achievable with more twisted or planar analogs.
- [1] Sutherland, H. H.; Hoy, T. G. The crystal structure of 4-acetyl-3'-bromobiphenyl. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1969, 25(11), 2385-2391. View Source
- [2] Brock, C. P.; Minton, R. P. Systematic study of biphenyl crystal structures. Journal of the American Chemical Society, 1989, 111(13), 4586-4593. View Source
